molecular formula C10H5ClF3NO3S B2488683 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride CAS No. 2044871-72-7

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride

Cat. No. B2488683
CAS RN: 2044871-72-7
M. Wt: 311.66
InChI Key: BAMMSDSJNYQJDZ-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride” is an organofluorine compound. It contains a benzene ring substituted with a trifluoromethyl group . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Scientific Research Applications

Palladium-Catalyzed Arylation

Zhang et al. (2011) described a palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, including 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride. This process tolerates various functional groups, offering a practical alternative for synthesizing 2-aryl benzoxazoles (Zhang, Zhang, Liu, & Cheng, 2011).

Copper Catalyzed Cyclization

López et al. (2017) developed a synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, utilizing trifluoroacetimidoyl chlorides. This approach, involving a copper (II) catalyst, represents an important method in the development of antiviral and anticancer compounds (López, Gallagher, Gilliland, Ghiviriga, & Dolbier, 2017).

Heterocyclic Systems Synthesis

Kornienko et al. (2014) explored the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino-pyrazoles and triazoles, leading to the creation of new heterocyclic systems. This study highlights the role of such sulfonyl chlorides in synthesizing complex heterocycles (Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014).

Anticancer Evaluation

Salinas-Torres et al. (2022) conducted a study on the synthesis, spectroscopic analysis, and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole. Their findings indicate moderate activity against various cancer cell lines, illustrating the potential medicinal applications of such compounds (Salinas-Torres, Portilla, Rojas, Becerra, & Castillo, 2022).

Optically Active Heterocyclic Polyimides

Mallakpour et al. (2001) reported the synthesis of new optically active heterocyclic polyimides using (-)-camphor sulfonic acid ester moieties. This research contributes to the development of new materials with potential applications in various industries (Mallakpour, Hajipour, & Roohipour-fard, 2001).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is combustible, harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to handle such compounds with appropriate safety measures, including wearing protective gear and ensuring adequate ventilation .

Future Directions

The future directions for “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride” and similar compounds could involve further exploration of their potential uses in various fields, including medicine, electronics, agrochemicals, and catalysis . The trifluoromethyl group, in particular, is a key functional group in many pharmaceutical and agrochemical compounds, suggesting potential for future research and development .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO3S/c11-19(16,17)9-5-8(15-18-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMMSDSJNYQJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride

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